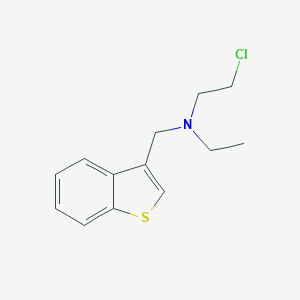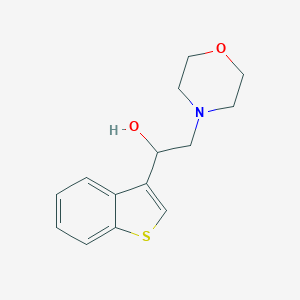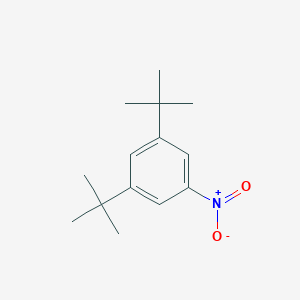
1,3-Di-tert-butyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-5-nitrobenzene is an organic compound with the molecular formula C14H21NO2. It is a derivative of benzene, where two tert-butyl groups and one nitro group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-ditert-butylbenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position .
Industrial Production Methods
In industrial settings, the production of 1,3-ditert-butyl-5-nitrobenzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Due to the presence of electron-withdrawing nitro groups, the compound is less reactive towards electrophilic substitution compared to benzene.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3-Ditert-butyl-5-aminobenzene.
Oxidation: Various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-5-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-ditert-butyl-5-nitrobenzene involves its interactions with molecular targets through its nitro and tert-butyl groups. The nitro group can participate in redox reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-Di-tert-butyl-5-nitrobenzene can be compared with other similar compounds such as:
1,3-Ditert-butylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
1,3-Dinitrobenzene: Contains two nitro groups, making it more reactive and less stable.
1,3-Ditert-butyl-4-nitrobenzene: Similar structure but with the nitro group at a different position, affecting its reactivity and properties.
The uniqueness of 1,3-ditert-butyl-5-nitrobenzene lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it suitable for various applications.
Propiedades
IUPAC Name |
1,3-ditert-butyl-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYJFRAXBOUNPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345939 |
Source


|
| Record name | 3,5-Di-tert-butylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38896-15-0 |
Source


|
| Record name | 3,5-Di-tert-butylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
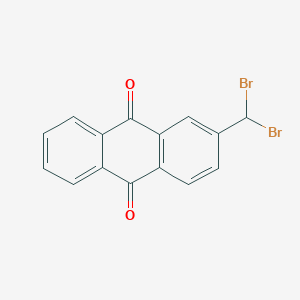
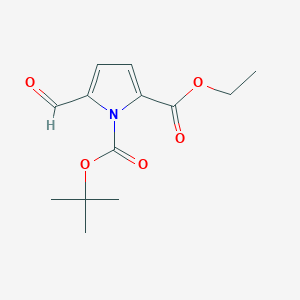
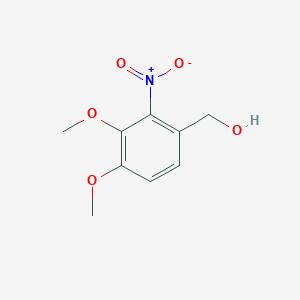
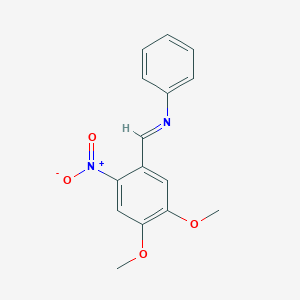
![N-[2-(3-oxoprop-1-enyl)phenyl]benzamide](/img/structure/B515047.png)
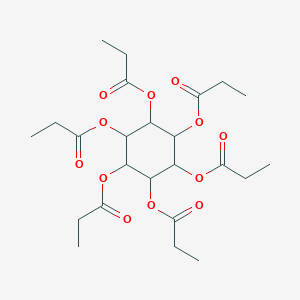
![1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)
![[2-(4-Bromobenzoyl)-1,2-dihydrocyclobuta[l]phenanthren-1-yl](4-bromophenyl)methanone](/img/structure/B515057.png)
![benzyl 5-{2-nitrobenzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline-6(5H)-carboxylate](/img/structure/B515059.png)
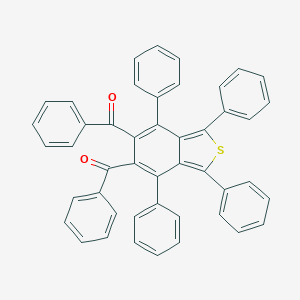
![2-[3,4-bis(benzyloxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B515061.png)
methyl benzoate](/img/structure/B515063.png)
